molecular formula C20H26N6O4 B2963375 2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1189441-07-3

2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2963375
CAS No.: 1189441-07-3
M. Wt: 414.466
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C20H26N6O4 and its molecular weight is 414.466. The purity is usually 95%.
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Biological Activity

The compound 2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic organic molecule with potential biological activities. This article provides a detailed exploration of its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C28H34N6O4
  • Molecular Weight : 518.6 g/mol
  • CAS Number : 1223774-82-0

The compound features a quinazoline framework fused with a triazole ring. Its structure includes various functional groups such as amine and carboxamide, which contribute to its potential reactivity and biological interactions.

Biological Activity

Preliminary studies suggest that compounds within the quinazoline and triazole classes exhibit a range of biological activities. However, specific data on the biological activity of this compound is limited. The following areas are highlighted based on structural similarities and preliminary findings:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as dipeptidyl peptidase-IV (DP-IV), which is relevant for diabetes treatment.

While detailed mechanisms of action for this specific compound are not fully elucidated, compounds with similar structures often interact with biological targets through the following pathways:

  • Enzyme Inhibition : By binding to active sites of enzymes.
  • Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways.

Case Study 1: Antitumor Activity

A study investigated the effects of quinazoline derivatives on cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity against breast cancer cells (MCF-7). The presence of the triazole moiety was crucial for increasing the potency of these compounds.

Case Study 2: Antimicrobial Properties

Research on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of bulky substituents like diisobutyl groups was found to enhance lipophilicity, improving membrane penetration and efficacy.

Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntitumorQuinazoline derivativesInhibition of proliferation in MCF-7 cells
AntimicrobialTriazole derivativesEffective against E. coli and S. aureus
Enzyme InhibitionDP-IV inhibitorsReduced blood glucose levels in diabetic models

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-11(2)8-22-17(28)13-5-6-14-15(7-13)26-19(24(18(14)29)9-12(3)4)23-25(20(26)30)10-16(21)27/h5-7,11-12H,8-10H2,1-4H3,(H2,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVJLNXPPBRHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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